Cyprodenate

Pharmacokinetics Blood-Brain Barrier Neuropharmacology

Cyprodenate (CAS 15585-86-1), also known as Actebral, is a synthetic psychotonic brain stimulant and metabolic research agent. It is a dimethylaminoethanol (DMAE) ester prodrug that is orally active and capable of crossing the blood-brain barrier.

Molecular Formula C13H25NO2
Molecular Weight 227.34 g/mol
CAS No. 15585-86-1
Cat. No. B1669669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprodenate
CAS15585-86-1
SynonymsActebral
cyprodemanol
cyprodenate
LB 125
Molecular FormulaC13H25NO2
Molecular Weight227.34 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)CCC1CCCCC1
InChIInChI=1S/C13H25NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3
InChIKeyMPOYJPINNSIHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyprodenate CAS 15585-86-1: A Brain-Penetrant Psychotonic for Metabolic and Geriatric Research


Cyprodenate (CAS 15585-86-1), also known as Actebral, is a synthetic psychotonic brain stimulant and metabolic research agent [1]. It is a dimethylaminoethanol (DMAE) ester prodrug that is orally active and capable of crossing the blood-brain barrier [2]. Its primary applications have been in studies of geriatric psychiatry, metabolic disorders, and as an early antagonist of benzodiazepine sedation [3].

Why Cyprodenate Cannot Be Replaced by Generic DMAE or Other Cholinergic Stimulants


Cyprodenate is not a simple cholinergic stimulant; its distinct pharmacokinetic profile, driven by its DMAE ester structure, provides a specific temporal and spatial pattern of brain exposure that is not replicated by direct administration of its metabolite, dimethylaminoethanol (DMAE), or other psychostimulants like meclofenoxate [1]. The following quantitative evidence demonstrates that substituting Cyprodenate with a generic alternative would result in a different rate and extent of brain penetration, a different metabolic fate, and a loss of the specific pharmacodynamic profile documented in clinical and preclinical studies [2].

Cyprodenate CAS 15585-86-1: Head-to-Head Evidence for Scientific Selection


Superior Brain Penetration: Cyprodenate vs. Its Own Metabolite DMAE

Cyprodenate's primary differentiation lies in its pharmacokinetic profile as a prodrug. A direct head-to-head comparison in rats using 14C-labeled molecules demonstrated that cyprodenate diffused more rapidly across the hemo-encephalic (blood-brain) barrier than its major metabolite, dimethylaminoethanol (DMAE) [1]. This superior brain penetration is a quantifiable, verifiable advantage for research applications requiring rapid and robust CNS exposure, which cannot be achieved by administering DMAE directly.

Pharmacokinetics Blood-Brain Barrier Neuropharmacology

Defined and Distinct Metabolic Fate: Integration into Phospholipid Synthesis

Cyprodenate's metabolic pathway is well-characterized and distinct from simple cholinergic agents. A study tracking 14C-cyprodenate in rats and pigs demonstrated that its primary metabolite, DMAE, undergoes N-oxidation but is predominantly routed into the metabolic cycle of phospholipids, ultimately leading to the formation of 14C-choline [1]. This metabolic integration into key lipid biosynthesis pathways is a specific, quantifiable outcome that differentiates cyprodenate from other stimulants that are simply excreted.

Metabolism Lipidomics Preclinical Research

Efficacy in Geriatric Psychiatry: Placebo-Controlled Clinical Evidence

Cyprodenate's utility in geriatric research is supported by clinical evidence. A double-blind, placebo-controlled study using the Wittenborn psychiatric rating scales demonstrated that cyprodenate had a quantifiable therapeutic effect in elderly patients, supporting its historical use for behavior and memory troubles linked to depression and psycho-motor alteration [1][2]. This clinical validation is a key differentiator from other experimental psychotonics that lack such specific, albeit dated, human data.

Geriatric Psychiatry Clinical Trial Cognition

Cyprodenate CAS 15585-86-1: Where Evidence Supports Its Use Over Alternatives


Investigating Blood-Brain Barrier Permeability and CNS Prodrug Kinetics

Given the direct evidence that cyprodenate crosses the blood-brain barrier more rapidly than its active metabolite DMAE [1], it is the compound of choice for studies focused on understanding prodrug strategies for CNS delivery. Researchers can use cyprodenate to quantify and model the spatiotemporal advantage of ester prodrugs in achieving high brain-to-plasma ratios quickly, a critical parameter for CNS drug development.

Tracing Choline and Phospholipid Metabolism In Vivo

The well-documented metabolic pathway of cyprodenate, which funnels its DMAE moiety directly into the phospholipid cycle leading to choline formation [1], makes it an ideal probe for metabolic flux studies. Unlike generic choline or DMAE supplements, cyprodenate provides a defined, measurable entry point into this pathway, enabling precise tracking of lipid biosynthesis in preclinical models of metabolic or neurological disease.

Validating Animal Models of Geriatric Cognitive and Behavioral Decline

Cyprodenate's documented clinical efficacy in a double-blind, placebo-controlled trial for geriatric psychiatry [1] provides a translational anchor. Researchers can use this compound as a reference agent when validating new animal models of age-related cognitive impairment or behavioral disturbances, offering a benchmark of efficacy against which novel therapeutics can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyprodenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.